Inosine oxime

Catalog No.
S516350
CAS No.
3414-62-8
M.F
C10H13N5O5
M. Wt
283.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inosine oxime

CAS Number

3414-62-8

Product Name

Inosine oxime

IUPAC Name

2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)

InChI Key

QROZCFCNYCVEDO-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

solubility

Soluble in DMSO

Synonyms

6-hydroxyadenosine, 6-N-HYDROXYADENOSINE

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NO

The exact mass of the compound 6-N-Hydroxyadenosine is 283.0917 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529410. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inosine oxime is a chemical compound derived from inosine, a purine nucleoside, through the addition of an oxime functional group. This compound can be classified under the broader category of oximes, which are characterized by the general structure R1R2C=N-OH. Inosine oxime specifically features a hydroxylamine derivative attached to the carbon atom of the ribose sugar in inosine, resulting in a structure that retains the nucleoside's biological significance while introducing unique reactivity due to the oxime group.

Typical of oximes, including:

  • Hydrolysis: In acidic conditions, inosine oxime can hydrolyze to form the corresponding aldehyde and hydroxylamine.
  • Reduction: The oxime can be reduced to yield amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Beckmann Rearrangement: Under acidic conditions, it may undergo rearrangement to form amides.
  • Dehydration: Inosine oxime can be dehydrated to yield nitriles when treated with acid anhydrides.

These reactions highlight its utility in organic synthesis and medicinal chemistry.

Inosine oxime exhibits significant biological activities, particularly as an inhibitor of various enzymes. Research indicates that it can inhibit inosine 5'-monophosphate dehydrogenase, an enzyme critical in purine metabolism. This inhibition can affect cellular proliferation and has implications for treating certain bacterial infections, as evidenced by studies showing its potential as an antibacterial agent against Staphylococcus aureus infections . Additionally, its structural similarity to other nucleosides allows it to interact with biological systems effectively.

The synthesis of inosine oxime typically involves the following steps:

  • Formation of Hydroxylamine: Hydroxylamine is prepared or purchased as a reagent.
  • Condensation Reaction: Inosine is reacted with hydroxylamine under acidic conditions (often using hydrochloric acid) to form inosine oxime through a condensation reaction.
  • Purification: The resultant product is purified using techniques such as recrystallization or chromatography to isolate pure inosine oxime.

This method is straightforward and highlights the versatility of hydroxylamine in synthesizing oximes from various carbonyl-containing compounds.

Inosine oxime has several applications across different fields:

  • Pharmaceuticals: It serves as a lead compound in drug development due to its inhibitory effects on enzymes involved in nucleotide metabolism.
  • Bioconjugation: In research, it is used in bioconjugation strategies due to its ability to form stable linkages with biomolecules through oxime formation.
  • Research Tools: It acts as a tool for studying enzyme kinetics and metabolic pathways involving purines.

Interaction studies involving inosine oxime focus on its binding affinity and inhibitory effects on target enzymes. For instance, studies have shown that modifications to the structure of inosine oxime can significantly alter its binding interactions with inosine 5'-monophosphate dehydrogenase, impacting its efficacy as an inhibitor . The presence of specific functional groups influences hydrogen bonding and hydrophobic interactions within the active site of the enzyme, which are critical for its inhibitory action.

Inosine oxime shares structural similarities with several other compounds, particularly other nucleoside derivatives and oximes. Below are some similar compounds along with their unique characteristics:

CompoundStructure CharacteristicsUnique Features
Adenosine OximeDerived from adenosine; contains an oxime groupPlays a role in cellular signaling and energy transfer
Guanosine OximeDerived from guanosine; contains an oxime groupImportant in RNA processing and signaling pathways
Cytidine OximeDerived from cytidine; contains an oxime groupInvolved in nucleic acid metabolism
HydroxylamineSimple amine with hydroxyl groupPrecursor for forming various oximes
Acetophenone OximeOxime derived from acetophenoneUsed in organic synthesis and as a reagent

Inosine oxime's uniqueness lies in its specific biological activity related to purine metabolism and its potential therapeutic applications against bacterial infections, distinguishing it from other similar compounds that may not exhibit such targeted effects.

The exploration of inosine oxime continues to reveal insights into its chemical behavior and potential applications in medicinal chemistry and biochemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

283.09166853 g/mol

Monoisotopic Mass

283.09166853 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QR2S87K5XC

Other CAS

24822-51-3
3414-62-8

Dates

Last modified: 02-18-2024
1: Plitzko B, Havemeyer A, Kunze T, Clement B. The pivotal role of the mitochondrial amidoxime reducing component 2 in protecting human cells against apoptotic effects of the base analog N6-hydroxylaminopurine. J Biol Chem. 2015 Apr 17;290(16):10126-35. doi: 10.1074/jbc.M115.640052. Epub 2015 Feb 23. PubMed PMID: 25713076; PubMed Central PMCID: PMC4400328.

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